3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound 3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 4. The amide nitrogen is further substituted with a 1-(furan-2-yl)propan-2-yl group. This structure combines aromatic fluorophenyl and heterocyclic furan motifs, which are common in medicinal chemistry for optimizing target binding and pharmacokinetic properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12(10-15-4-3-9-24-15)20-18(23)17-11-16(21-22(17)2)13-5-7-14(19)8-6-13/h3-9,11-12H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMOMZHAELQZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and furan groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several pyrazole- and heterocycle-based derivatives (Table 1). Key structural variations include:
Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Pharmacokinetic Properties
- Razaxaban demonstrates 60% oral bioavailability in preclinical models due to optimized P(4) substituents (e.g., dimethylaminomethyl imidazole), which reduce plasma protein binding and enhance permeability .
- 40F-CUMYL-5F-PINACA undergoes hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated and defluorinated metabolites. The furan group in the target compound may similarly influence metabolic pathways .
Biological Activity
The compound 3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16F N3O2
- Molecular Weight : 285.30 g/mol
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Solubility | Not Available |
| LogP | Not Available |
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives have been noted for their ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Inhibition of COX leads to a decrease in prostaglandin synthesis, which is crucial in mediating inflammatory responses.
Anticancer Activity
Recent studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. The compound's structure allows it to interact with various molecular targets, including:
- Aurora Kinase : Inhibitors of Aurora Kinase are critical in cancer therapy due to their role in mitosis.
- CDK Inhibition : Compounds similar to the one discussed have shown potential as cyclin-dependent kinase (CDK) inhibitors, which are vital for cell cycle regulation.
Case Studies and Research Findings
A review article highlighted several studies on pyrazole derivatives, showcasing their anticancer properties:
- Study on MCF7 Cell Line : A derivative exhibited an IC50 value of 3.79 µM against the MCF7 breast cancer cell line, indicating significant cytotoxicity .
- Study on NCI-H460 Cell Line : Another compound showed an IC50 value of 42.30 µM against the NCI-H460 lung cancer cell line, demonstrating its potential as an anticancer agent .
-
Cytotoxicity Profile :
- The compound demonstrated selective cytotoxicity against various cancer cell lines, with lower toxicity towards normal cells, which is essential for therapeutic applications.
Table 2: Biological Activity Summary
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| MCF7 | 3.79 | Anticancer |
| NCI-H460 | 42.30 | Anticancer |
| Hep-2 | 3.25 | Cytotoxic |
| P815 | 17.82 | Cytotoxic |
Q & A
Basic: What are the critical factors influencing the synthesis of 3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide?
The synthesis of this compound involves multi-step reactions requiring precise optimization of parameters such as solvent polarity, temperature control, and catalyst selection. For example, microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous pyrazole derivatives by reducing reaction times and improving yields . Key intermediates, such as the furan-2-ylmethylamine moiety, must be prepared under inert conditions to avoid oxidation. Post-synthetic purification via column chromatography or recrystallization is critical to achieving >95% purity, as impurities can skew biological assay results .
Basic: Which analytical techniques are most robust for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the positions of the fluorophenyl, furan, and methyl groups on the pyrazole core. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and isotopic patterns, particularly for detecting halogen (F) and nitrogen content. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (if crystalline forms are obtainable) provides definitive stereochemical confirmation .
Basic: How can researchers design preliminary biological assays to evaluate this compound’s activity?
Initial screens should focus on target classes suggested by structural analogs, such as kinases, GPCRs, or inflammatory mediators (e.g., COX-2). Use in vitro models like enzyme inhibition assays (e.g., fluorometric kinase assays) or cell-based viability tests (e.g., MTT assays on cancer lines). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinase inhibition) are essential. Ensure solubility in DMSO ≤0.1% to avoid cytotoxicity artifacts .
Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole-carboxamides?
Discrepancies often arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell line genetic backgrounds. To address this:
- Replicate experiments across multiple independent labs using standardized protocols.
- Perform isoform-specific profiling (e.g., kinase panel screens) to identify off-target effects.
- Use computational docking studies to predict binding affinities against crystallized targets, comparing results with experimental IC₅₀ values .
Advanced: How does the fluorine substitution at the 4-position of the phenyl ring influence this compound’s bioactivity?
The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation and increases lipophilicity (logP ~2.8), improving membrane permeability. This substitution also introduces electrostatic interactions with target proteins, as observed in SAR studies of analogous compounds where fluorine improved binding to hydrophobic pockets in kinases by 3–5-fold compared to non-fluorinated analogs .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?
- Systematic substituent variation: Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyrrole) to assess electronic and steric effects.
- Proteolytic stability assays: Test susceptibility to liver microsomal enzymes to guide pharmacokinetic optimization.
- Co-crystallization studies: Resolve 3D structures of the compound bound to targets (e.g., using X-ray crystallography or cryo-EM) to identify critical hydrogen bonds or π-π interactions .
Advanced: How can researchers address low yields in the final coupling step of the carboxamide moiety?
Low yields often result from steric hindrance between the furan-2-ylpropan-2-amine and pyrazole-carboxylic acid. Mitigation strategies include:
- Using coupling agents like HATU or EDCI/HOBt instead of DCC.
- Activating the carboxylic acid as an acyl chloride prior to amide bond formation.
- Conducting reactions at 0–4°C to minimize side reactions .
Advanced: What computational tools are suitable for predicting this compound’s ADMET properties?
Leverage QSAR models in software like Schrödinger’s QikProp or SwissADME to predict:
- Absorption (Caco-2 permeability, logS).
- CYP450 inhibition profiles.
- Toxicity endpoints (e.g., Ames test, hERG liability).
Validate predictions with in vitro assays (e.g., Caco-2 monolayers for permeability, hepatic microsomes for metabolic stability) .
Advanced: How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions involving the fluorophenyl group, increasing reaction rates. Conversely, protic solvents (e.g., ethanol) may deactivate nucleophiles like amines. Solvent choice also impacts crystallization behavior; switching from THF to ethyl acetate/hexane mixtures can yield higher-purity crystals .
Advanced: What are the best practices for comparative studies with analogs lacking the furan moiety?
- Synthesize des-furan analogs via replacing the furan-2-ylpropan-2-amine with alkylamines.
- Compare pharmacokinetic parameters (e.g., clearance, volume of distribution) in rodent models.
- Use isothermal titration calorimetry (ITC) to quantify differences in binding thermodynamics (ΔG, ΔH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
